

Crystal structure of Cyclohexyl cinnamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexyl cinnamate

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Technical Guide: Cyclohexyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **cyclohexyl cinnamate** (CAS No. 7779-17-1), a cinnamate ester recognized for its applications as a flavoring and fragrance agent. While a definitive crystal structure determined by X-ray crystallography is not publicly available in crystallographic databases, this document consolidates the known physicochemical properties of the compound. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification based on established esterification methodologies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science by providing foundational data and reproducible synthetic procedures for **cyclohexyl cinnamate**.

Introduction

Cyclohexyl cinnamate, with the chemical formula $C_{15}H_{18}O_2$, is the ester of cinnamic acid and cyclohexanol. It is a compound of interest in the flavor and fragrance industry due to its characteristic fruity and balsamic aroma.^{[1][2]} While the solid-state conformation and packing of molecules, as determined by single-crystal X-ray diffraction, are crucial for understanding its physical properties and potential polymorphic forms, to date, no such crystallographic data has been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Mentions of "crystal-to-crystal transition" and "liquid crystalline phase" in

some literature suggest the existence of ordered solid states, highlighting the need for future crystallographic studies.^[3]

This guide addresses the current information gap by summarizing the available physicochemical data and providing a detailed, plausible experimental protocol for the synthesis and purification of **cyclohexyl cinnamate**.

Physicochemical Properties

A summary of the key physicochemical properties of **cyclohexyl cinnamate** is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

Table 1: Physicochemical Data of **Cyclohexyl Cinnamate**

Property	Value	Source(s)
Molecular Formula	C15H18O2	[2][4]
Molecular Weight	230.30 g/mol	[2][3]
CAS Number	7779-17-1	[2]
Appearance	Colorless to pale yellow, viscous liquid to solid	[1][5]
Odor	Fruity, peach, cherry, and almond-like	[1][3][4]
Melting Point	50-53 °C; 82.4 °C	[1][2][4][5][6]
Boiling Point	346 °C (at 760 mmHg); 195 °C (at 12 mmHg); 139-143 °C (at 1 mmHg)	[1][2][5][6]
Density	1.047 - 1.058 g/cm ³ at 25 °C	[1][3][5]
Refractive Index	1.558 - 1.564 at 20 °C	[1][3][5]
Solubility	Insoluble in water; Soluble in alcohol; Poorly soluble in propylene glycol	[2][3][4]
LogP (o/w)	4.24	[1][2]
Flash Point	143.33 °C (290 °F) TCC	[5]

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of **cyclohexyl cinnamate** via Fischer esterification. This method is based on general procedures for the synthesis of other cinnamate esters.

Synthesis of Cyclohexyl Cinnamate via Fischer Esterification

Objective: To synthesize **cyclohexyl cinnamate** from cinnamic acid and cyclohexanol using an acid catalyst.

Materials:

- trans-Cinnamic acid (1.0 eq)
- Cyclohexanol (1.5 eq)
- Concentrated sulfuric acid (H_2SO_4) (catalytic amount, e.g., 0.1 eq)
- Toluene (solvent)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane or diethyl ether (for extraction)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add trans-cinnamic acid, cyclohexanol, and toluene.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- **Reaction Monitoring:** Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and dilute with an organic solvent such as dichloromethane or diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent from the filtrate using a rotary evaporator to yield the crude **cyclohexyl cinnamate**.

Purification of Cyclohexyl Cinnamate

Objective: To purify the crude **cyclohexyl cinnamate** obtained from the synthesis.

Method 1: Vacuum Distillation

Equipment:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle

Procedure:

- Set up the short-path distillation apparatus.
- Transfer the crude product to the distillation flask.
- Heat the flask under reduced pressure.
- Collect the fraction that distills at the expected boiling point of **cyclohexyl cinnamate** under the applied vacuum (e.g., 139-143 °C at 1 mmHg).^{[1][5]}

Method 2: Recrystallization

Equipment:

- Erlenmeyer flasks
- Hot plate
- Ice bath
- Büchner funnel and filter flask

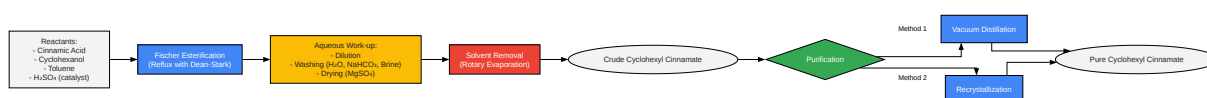
Procedure:

- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further, cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for **cyclohexyl cinnamate**.



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Synthesis and Purification Workflow for **Cyclohexyl Cinnamate**.

Conclusion

While the crystal structure of **cyclohexyl cinnamate** remains to be elucidated, this technical guide provides a solid foundation for researchers by presenting its known physicochemical properties in a structured format and offering a detailed, actionable protocol for its synthesis and purification. The provided workflow and data are intended to facilitate further research into this compound, including potential crystallographic studies to fully characterize its solid-state structure. Such studies would be invaluable for understanding its physical behavior and could enable the design of new materials with tailored properties.

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- To cite this document: BenchChem. [Crystal structure of Cyclohexyl cinnamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588606#crystal-structure-of-cyclohexyl-cinnamate]

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